molecular formula C7H13NO2 B1602849 (S)-Methyl piperidine-3-carboxylate CAS No. 276248-50-1

(S)-Methyl piperidine-3-carboxylate

Cat. No. B1602849
M. Wt: 143.18 g/mol
InChI Key: BCDBHIAXYFPJCT-LURJTMIESA-N
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Description

“(S)-Methyl piperidine-3-carboxylate” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a widespread practice in the pharmaceutical industry . In the case of substance 3, piperidine derivatives (namely, (S or R)-ethyl piperidine-3-carboxylate) were used as the starting components for chiral optimization . The piperidine ring was essential for chiral optimization .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The main routes in modern organic chemistry to the synthesis of piperidine derivatives involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

(S)-Methyl piperidine-3-carboxylate is used as a key intermediate in the synthesis of novel heterocyclic compounds. For instance, it has been used in the development of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are novel heterocyclic amino acids useful as achiral and chiral building blocks (Matulevičiūtė et al., 2021).

Biocatalysis

This compound is also instrumental in biocatalysis. A biocatalytic cascade involving carboxylic acid reductase, ω-transaminase, and imine reductase enzymes has been used to achieve enantiomerically pure chiral mono- and disubstituted piperidines and pyrrolidines starting from keto acids or keto aldehydes (Hussain et al., 2016).

Cancer Research

In cancer research, derivatives of (S)-Methyl piperidine-3-carboxylate have been explored. For example, Aurora kinase inhibitors utilizing this compound have shown potential in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Asymmetric Synthesis

The compound plays a significant role in asymmetric synthesis. For example, the asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate has been described, starting from Baylis–Hillman adducts (Salgado et al., 2019).

Development of Chiral Building Blocks

(S)-Methyl piperidine-3-carboxylate is used in the development of chiral building blocks. A study has examined C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a chiral building block for piperidine-related alkaloids (Takahata et al., 2002).

Neuroscientific Research

It has been investigated in neuroscience, particularly in studies examining the distribution of piperidine in the brain and its potential role in behavior and psychiatric disorders (Abood et al., 1961).

Stereochemical Studies

The compound is also pivotal in stereochemical studies, such as investigating the effects of substituents like cyano, amide, and carboxylate groups on piperidine base strength (Pedersen & Bols, 2005).

CO2 Absorption Research

In environmental chemistry, research has been conducted on the reaction between CO2 and piperidine, assessing the effect of molecular structural variations on CO2 absorption characteristics (Robinson et al., 2011).

Future Directions

Recombinant piperine and piperamide synthases can be used to facilitate the microbial production of a broad range of medicinally relevant aliphatic and aromatic piperamides based on a wide array of CoA-donors and amine-derived acceptors . This offers widespread applications and represents a promising future direction .

properties

IUPAC Name

methyl (3S)-piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDBHIAXYFPJCT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595844
Record name Methyl (3S)-piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl piperidine-3-carboxylate

CAS RN

276248-50-1
Record name Methyl (3S)-piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MW Ledeboer, AC Pierce, JP Duffy, H Gao… - Bioorganic & medicinal …, 2009 - Elsevier
Constitutive activation of the EPO/JAK2 signaling cascade has recently been implicated in a variety of myeloproliferative disorders including polycythemia vera, essential …
Number of citations: 29 www.sciencedirect.com

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